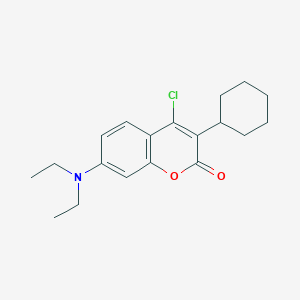![molecular formula C10H12N4OS B243192 5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B243192.png)
5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a chemical compound that belongs to the pyrazolopyrimidine family. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of protein kinases, which are involved in various cellular processes, including cell growth and division. It may also inhibit the activity of other enzymes involved in cellular signaling pathways.
Biochemical and Physiological Effects:
5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several advantages for lab experiments. It is easy to synthesize and yields high-quality product. It is also stable and has a long shelf life. However, it has some limitations. It is relatively expensive compared to other compounds used in lab experiments. It also has limited solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. One direction is the development of new drugs based on this compound for the treatment of various diseases, including cancer and infectious diseases. Another direction is the study of the mechanism of action of this compound to better understand its effects on cellular processes. Further research is also needed to optimize the synthesis method of this compound and to explore its potential applications in other fields of scientific research.
Synthesemethoden
The synthesis method of 5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves the reaction of 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine with methylthioacetic acid followed by acetylation with acetic anhydride. This reaction produces 5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as the final product. This synthesis method is efficient and yields high-quality product.
Wissenschaftliche Forschungsanwendungen
5,7-Dimethyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has potential applications in various fields of scientific research. In medicinal chemistry, this compound can be used as a lead compound for the development of new drugs for the treatment of various diseases. In biochemistry, it can be used as a tool for studying the function of enzymes and proteins. In pharmacology, it can be used as a drug target for the development of new drugs.
Eigenschaften
Molekularformel |
C10H12N4OS |
|---|---|
Molekulargewicht |
236.3 g/mol |
IUPAC-Name |
5,7-dimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C10H12N4OS/c1-5-4-6(2)14-9(12-5)7(8(11)15)10(13-14)16-3/h4H,1-3H3,(H2,11,15) |
InChI-Schlüssel |
RJARVYJWFYKDKZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C(C(=NN12)SC)C(=O)N)C |
Kanonische SMILES |
CC1=CC(=NC2=C(C(=NN12)SC)C(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,5-dimethyl-4-[(2E)-2-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinyl]-2-phenylpyrazol-3-one](/img/structure/B243109.png)
![2-Cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-2-propenethioamide](/img/structure/B243113.png)
![3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one](/img/structure/B243114.png)


![5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B243121.png)
![6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B243138.png)
![6-(4-chlorophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243153.png)
![6-(2,3-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243157.png)
![3-methylsulfonyl-1-phenyl-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243158.png)
![Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate](/img/structure/B243163.png)
![Ethyl 2-(methylsulfanyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxylate](/img/structure/B243165.png)

